molecular formula C7H12ClF2N B2430027 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride CAS No. 2408959-03-3

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride

Cat. No.: B2430027
CAS No.: 2408959-03-3
M. Wt: 183.63
InChI Key: VAUQHXIBZXNWBT-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azaspiro[34]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product .

Industrial Production Methods

Industrial production of this compound involves bulk custom synthesis and procurement . The process is optimized for large-scale production, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their chemical properties and potential applications. The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-6(4-7)1-2-10-5-6;/h10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUQHXIBZXNWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408959-03-3
Record name 2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride
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